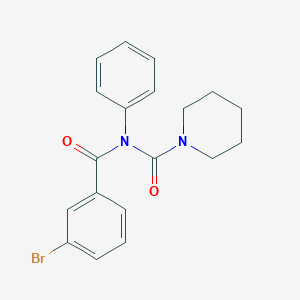
N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two aromatic rings (a phenyl group and a 3-bromobenzoyl group) attached to the nitrogen atom of the piperidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is subjected. Given its structure, it might undergo reactions typical for amides, aromatic compounds, and halogenated compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in synthetic chemistry has led to the development of various N-aryl carboxamide derivatives through innovative synthetic routes. For instance, the synthesis of novel N-carboxamide compounds and their complexes, such as those involving 3,4-dichlorophenyl derivatives, showcases the chemical versatility and potential for creating new materials with unique properties (Sarıoğlu et al., 2016). These methodologies offer pathways for developing new compounds with potential applications in various fields, including materials science and pharmaceuticals.
Biological Activities
Compounds with structures similar to N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide have been evaluated for their biological activities. For example, certain benzothiazole and benzimidazole derivatives have demonstrated promising biological activities, including antimicrobial and anti-inflammatory properties. The exploration of biphenyl benzothiazole-2-carboxamide derivatives has revealed significant diuretic activity, highlighting the therapeutic potential of such compounds (Yar & Ansari, 2009). Similarly, benzimidazole carboxamide derivatives have been identified as potent poly(ADP-ribose) polymerase (PARP) inhibitors, suggesting their utility in cancer treatment (Penning et al., 2010).
Potential Therapeutic Applications
The synthesis and evaluation of carboxamide derivatives extend to potential therapeutic applications. Novel carboxamide compounds have been synthesized and assessed for their antiproliferative activity against various cancer cell lines, indicating the potential for developing new anticancer agents (Raffa et al., 2009). These studies illustrate the importance of carboxamide derivatives in drug discovery and development, particularly in the search for effective anticancer therapies.
Orientations Futures
The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. For instance, given the anticancer potential of related compounds, “N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide” might also be studied for possible anticancer activity .
Propriétés
IUPAC Name |
N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-16-9-7-8-15(14-16)18(23)22(17-10-3-1-4-11-17)19(24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYBRJWASBYARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)
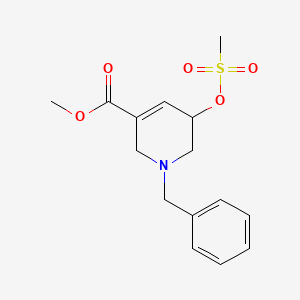
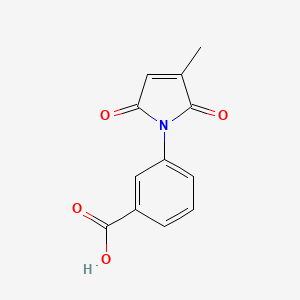
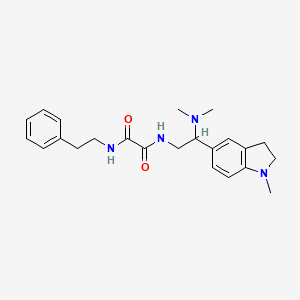
![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)
![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
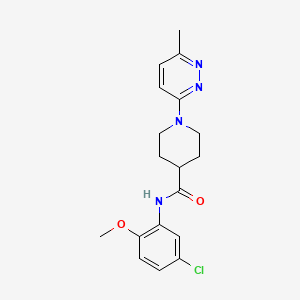
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2802475.png)
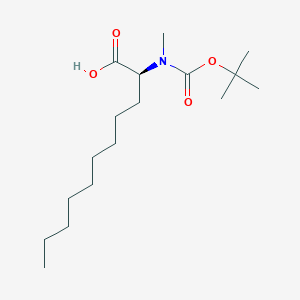
![1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one](/img/structure/B2802477.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)
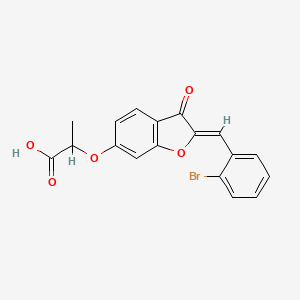
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)